Enhanced Lipophilicity vs. 2-Aminobenzothiazole and 2-Mercaptobenzothiazole Suggests Improved Membrane Permeability
The target compound exhibits a computed LogP value of 3.27 , which is 1.64 units higher than 2-aminobenzothiazole (LogP 1.63) [1] and 0.85 units higher than 2-mercaptobenzothiazole (LogP 2.42) [2]. In the context of Lipinski's Rule of Five, this places the target compound in a more favorable lipophilicity range for passive membrane diffusion compared to its more hydrophilic analogs. The increased LogP correlates with a theoretical ~44‑fold higher octanol/water partition coefficient relative to 2-aminobenzothiazole and a ~7‑fold increase relative to 2-mercaptobenzothiazole, suggesting significantly enhanced ability to cross biological membranes in cell-based assays.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP 3.27 |
| Comparator Or Baseline | 2-Aminobenzothiazole: LogP 1.63; 2-Mercaptobenzothiazole: LogP 2.42 |
| Quantified Difference | ΔLogP = +1.64 vs. 2-aminobenzothiazole; ΔLogP = +0.85 vs. 2-mercaptobenzothiazole |
| Conditions | Computed LogP values from vendor/published data; standard octanol-water partition coefficient estimation |
Why This Matters
Higher LogP predicts superior passive membrane permeability, which is critical for intracellular target engagement and cellular assay performance in drug discovery.
- [1] Sielc Technologies. 2-Aminobenzothiazole LogP Data. Sielc.com, 2018. View Source
- [2] Sielc Technologies. 2-Mercaptobenzothiazole LogP Data. Sielc.com, 2018. View Source
